Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
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Overview
Description
Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a fluoro-substituted aromatic ring, and a chromeno-pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The key steps include the formation of the chromeno-pyrrol core, introduction of the fluoro substituent, and attachment of the morpholine ring. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoro-substituted aromatic compounds, morpholine derivatives, and chromeno-pyrrol analogs .
Uniqueness
What sets Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23FN2O6 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H23FN2O6/c1-32-25(31)16-4-2-15(3-5-16)21-20-22(29)18-14-17(26)6-7-19(18)34-23(20)24(30)28(21)9-8-27-10-12-33-13-11-27/h2-7,14,21H,8-13H2,1H3 |
InChI Key |
YUGFONUXCIOUQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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